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Proposed Mechanisms of Action

Researchers have proposed several mechanisms to explain Englerin A's potent anti-cancer activity. The table

below summarizes the key mechanisms and supporting evidence.

Mechanism Key Findings Experimental Evidence

Altered Lipid Profoundly disrupts lipid Metabolomics analysis (LC-MS/MS) of
Metabolism & metabolism, generating toxic A498 and UO-31 ccRCC cell lines treated
Ceramide levels of ceramides within 24 with 100 nM Englerin A[1] [2].
Production hours [1] [2].

Endoplasmic
Reticulum (ER)
Stress

lon Channel
Modulation
(TRPC4IC5)

Induces ER stress signaling and
disrupts ER morphology [1] [2].

Acts as an agonist for TRPC4
and TRPCS5 ion channels,
causing sodium/calcium influx

3].

Microarray analysis, quantitative PCR,
Western Blot, and fluorescence confocal
microscopy in renal cancer cell lines using
25-100 nM Englerin A [1] [2].

Cellular Ca2+ response assays (e.g., Fura-
2) in Tet+ HEK 293 cells engineered to
express TRPC4 [3].
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Mechanism Key Findings Experimental Evidence

Multiple Cell Death Triggers caspase-independent Flow cytometry (Annexin V/PI staining),

Pathways apoptosis, necrosis, and cytoplasmic histone-associated-DNA-
autophagic vesicles [4] [5]. fragment ELISA, and Western Blot for

LC3B in A498 cells [4].

Inhibition of Pro- Inhibits phosphorylation and Western Blot analysis of A498 cells treated
Survival Signaling activation of AKT and ERK with 100 nM Englerin A [4].

kinases [4].
Cell Cycle Arrest Causes accumulation of cells in Cell cycle analysis via flow cytometry [4].

the G2 phase, blocking G2/M
transition [4].

Experimental Evidence and Protocols

Detailed methodologies from key studies provide insights into how these mechanisms were investigated.

Metabolomics for Lipid Metabolism

e Cell Treatment: A498 cells were treated with 100 nM Englerin A or a vehicle control (0.1% DMSO)
for 24 or 48 hours [1] [2].

¢ Metabolite Extraction: Cells were snap-frozen, and metabolites were extracted using ice-cold
methanol:water (80:20) [1] [2].

e Analysis: Extracts were analyzed with LC-MSIMS (AB SCIEX QTRAP 5500) using scheduled
multiple reaction monitoring (MRM). A cocktail of stable isotope internal standards was added for
quantification [1] [2].

ER Stress and Morphology

e Transcriptomics: Gene expression profiling was performed using microarray analysis. Data is
available in the GEO repository (GSE86047) [2].

¢ Validation: ER stress and inflammatory response genes were validated using quantitative PCR and
Western Blot [1] [2].
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e Morphological Assessment: Fluorescence confocal microscopy visualized disruption of ER
structure in cells treated with 25 nM Englerin A [1] [2].

TRPC4/C5 Channel Agonism

e Cell Model: Tet+ HEK 293 cells expressing TRPC4-TRPCL1 channels were used [3].

e Calcium Influx Measurement: intracellular Ca2+ levels were measured using the Fura-2
ratiometric dye.

¢ Agonist/Antagonist Tests: Englerin A's effect was measured alone and in the presence of a
TRPC4/5 antagonist like Pico 145 [3].

Therapeutic Implications and SAR

Englerin A's ability to target lipid storage and ER stress reveals targetable vulnerabilities in ccRCC [1] [2].

The induction of an acute inflammatory response may also contribute to anti-tumor immunity [1] [2].

Structure-Activity Relationship (SAR) studies are crucial for drug development. Modifications at the
bridgehead position (C-7) of Englerin A can maintain potent anti-cancer activity while reducing toxicity [3].
Replacing the isopropyl group with larger groups like cyclohexyl yielded analogs with excellent selectivity

and potency comparable to the natural product but with significantly reduced intravenous toxicity in mice

[3].
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Integrated View of Englerin A's Multi-Target Mechanism

Conclusion and Future Directions

Englerin A's mechanism is complex, involving lipid metabolic disruption, ER stress induction, and ion
channel modulation, leading to multiple cell death pathways. Its high selectivity for renal cancer cells

makes it a promising therapeutic lead.

Future research should focus on:

e Determining the primary molecular target that initiates the cascade.

¢ Further SAR studies to separate anti-cancer efficacy from systemic toxicity.

e Exploring combinations with other agents that exploit the metabolic vulnerabilities uncovered by
Englerin A.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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